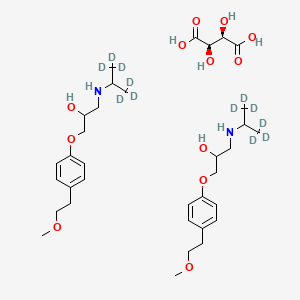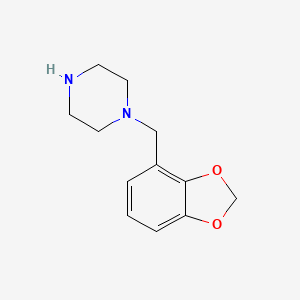![molecular formula C8H12N2O2 B13850178 N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide](/img/structure/B13850178.png)
N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Formylnorloline is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their complex structures and biological activities. This compound is a derivative of loline, which is found in certain grasses, particularly those associated with endophytic fungi such as Epichloë species . N-Formylnorloline is characterized by its unique structure, which includes an oxygen bridge between carbons 2 and 7 of the pyrrolizidine ring system .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Formylnorloline involves multiple steps, starting from simpler organic molecules. One common approach is the formylation of norloline, which can be achieved using formic acid or formylating agents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the correct formation of the formyl group on the nitrogen atom of norloline.
Industrial Production Methods: Industrial production of N-Formylnorloline is less common due to the complexity of its synthesis. it can be extracted from plant sources where it naturally occurs, such as tall fescue grasses. The extraction process involves isolating the alkaloid from plant tissues using solvents and chromatographic techniques .
化学反応の分析
Types of Reactions: N-Formylnorloline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives, potentially altering its biological activity.
Reduction: Reduction reactions can remove the formyl group, converting N-Formylnorloline back to norloline.
Substitution: The formyl group can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used to substitute the formyl group under acidic or basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-formyl derivatives with additional oxygen-containing groups, while reduction typically produces norloline .
科学的研究の応用
N-Formylnorloline has several applications in scientific research:
作用機序
The mechanism of action of N-Formylnorloline involves its interaction with biological targets, primarily in insects. It is believed to disrupt normal physiological processes in insects, leading to paralysis or death. The exact molecular targets and pathways are still under investigation, but it is known to affect the nervous system of insects, making it an effective natural insecticide .
類似化合物との比較
N-Formylloline: Another loline derivative with a formyl group, but differs in its substitution pattern.
N-Acetylnorloline: Similar structure but with an acetyl group instead of a formyl group.
N-Methylloline: Contains a methyl group instead of a formyl group.
Comparison: N-Formylnorloline is unique due to its specific formyl substitution, which imparts distinct chemical and biological properties. Compared to N-Formylloline, it has a different substitution pattern, affecting its reactivity and biological activity. N-Acetylnorloline and N-Methylloline differ in their substituents, leading to variations in their chemical behavior and applications .
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide |
InChI |
InChI=1S/C8H12N2O2/c11-4-9-7-6-3-10-2-1-5(12-6)8(7)10/h4-8H,1-3H2,(H,9,11)/t5?,6-,7+,8-/m1/s1 |
InChIキー |
XKEMMYSNKGUOCT-KTUCCBJNSA-N |
異性体SMILES |
C1CN2C[C@@H]3[C@@H]([C@H]2C1O3)NC=O |
正規SMILES |
C1CN2CC3C(C2C1O3)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


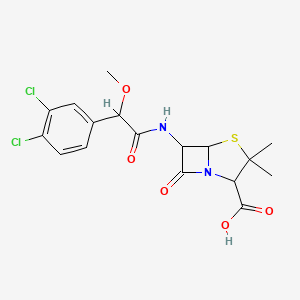
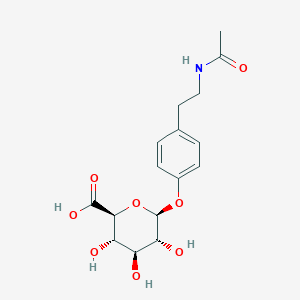
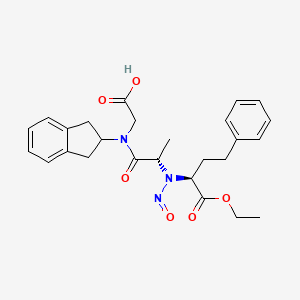
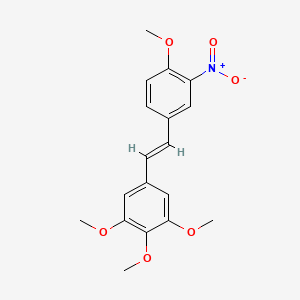
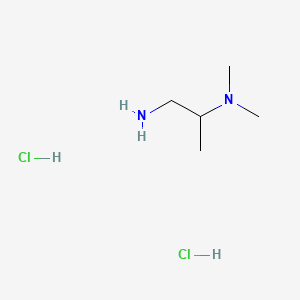
![5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13850142.png)
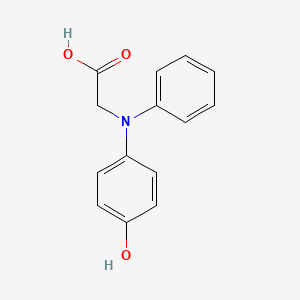
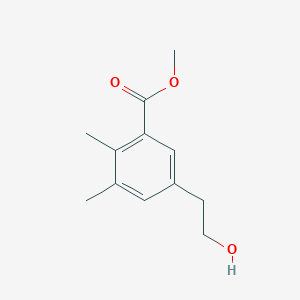

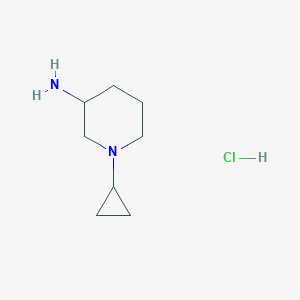
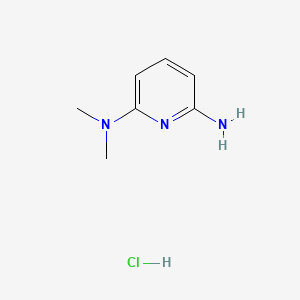
oxolan-2-one](/img/structure/B13850165.png)
